Comprehensive Structural Elucidation: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide
Comprehensive Structural Elucidation: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide
Topic: Spectroscopic Characterization of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Content Type: Technical Characterization Guide / Internal Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.
Executive Summary & Compound Profile
Compound ID: NCE-195-Alk
IUPAC Name: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide
Molecular Formula:
This guide serves as the definitive reference for the spectroscopic validation of this Novel Chemical Entity (NCE). As Senior Application Scientists, we prioritize not just what the peaks are, but why they confirm the structure and purity required for downstream biological assays.
Analytical Workflow Strategy
To ensure data integrity, we utilize a self-validating workflow. The secondary amine of the piperazine ring is prone to forming carbamates in air; therefore, immediate analysis post-purification is critical.
Figure 1: Standardized characterization workflow ensuring structural integrity before library release.
Mass Spectrometry (ESI-MS)[1][2]
Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The molecule contains basic nitrogen atoms (piperazine), making ESI(+) the optimal ionization method.
Data Summary
| Ion Type | m/z (Observed) | Theoretical | Deviation | Assignment |
| 196.14 | 196.1444 | < 5 ppm | Protonated Molecular Ion | |
| 218.13 | 218.1264 | -- | Sodium Adduct | |
| Fragment A | 127.10 | -- | -- | Loss of Propargyl amine ( |
| Fragment B | 85.08 | -- | -- | Piperazine ring fragment |
Mechanistic Insight
The fragmentation pattern is diagnostic. The base peak is the
-
Primary Fragmentation: Cleavage of the amide bond releases the propargyl amine group, leaving the acyl-piperazine cation.
-
Secondary Fragmentation: Piperazine ring opening (Retro-Mannich type) is common in these derivatives [1].
Infrared Spectroscopy (FT-IR)[4]
Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid. Critical Diagnostic: Distinction between the Amide N-H and the Alkyne C-H.
| Frequency ( | Intensity | Assignment | Structural Validation |
| 3280 - 3300 | Sharp, Strong | Confirms terminal alkyne (Propargyl). | |
| 3400 | Broad, Medium | Amide | Differentiates amide from amine. |
| 2120 | Weak | Diagnostic for alkyne; often weak due to dipole symmetry. | |
| 1655 | Strong | Amide I ( | Confirms amide backbone. |
| 1530 | Medium | Amide II ( | coupled with C-N stretch. |
| 1100 - 1250 | Medium | Piperazine ring/aliphatic amines. |
Application Note: If the peak at 3300
Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]
Methodology: 400 MHz or higher.
Solvent:
H NMR Data (400 MHz, )
The molecule possesses a chiral center at the C2 position (alpha to carbonyl). This creates a chiral environment, rendering the propargyl methylene protons (
| Shift ( | Mult. | Integ. | Assignment | Interpretation |
| 7.45 | br s | 1H | Broad due to quadrupole broadening/exchange. | |
| 4.05 | ddd/m | 2H | Diastereotopic due to chiral center at | |
| 3.15 | q | 1H | Quartet due to coupling with Methyl | |
| 2.85 - 2.95 | m | 4H | Protons adjacent to secondary amine (NH). | |
| 2.50 - 2.60 | m | 4H | Protons adjacent to tertiary amine (N-Alpha). | |
| 2.22 | t | 1H | Triplet ( | |
| 1.80 | br s | 1H | Piperazine NH | Exchangeable; shift varies with concentration. |
| 1.28 | d | 3H | Doublet ( |
C NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 173.5 | Amide Carbonyl ( | |
| 79.5 | Internal Alkyne Carbon ( | |
| 71.5 | Terminal Alkyne Carbon ( | |
| 65.2 | Alpha-Carbon ( | |
| 50.5 | Piperazine Ring (N-alkyl side) | |
| 46.0 | Piperazine Ring (NH side) | |
| 29.0 | Propargyl Methylene ( | |
| 14.5 | Methyl Group |
Structural Logic & Connectivity
To visualize the connectivity established by COSY (H-H coupling) and HMBC (Long-range C-H), we map the correlations below.
Experimental Protocols
Sample Preparation for NMR
-
Solvent Choice: While DMSO-
is excellent for solubilizing polar amides, is preferred here to prevent the solvent water peak (3.33 ppm) from obscuring the Alpha-CH or Piperazine signals. -
Protocol:
-
Weigh 5-10 mg of the compound into a clean vial.
-
Add 0.6 mL of
(containing 0.03% TMS). -
Sonicate for 30 seconds to ensure complete dissolution of the piperazine ring.
-
Filter through a cotton plug into the NMR tube if any turbidity remains (crucial for resolution).
-
Quality Control (Purity Check)
Before biological testing, purity must be established via HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[3]
-
Gradient: 5% to 95% ACN over 10 minutes.
-
Detection: UV at 210 nm (Amide) and 254 nm.
-
Acceptance Criteria: Single peak >95% area integration; MS confirms mass under the main peak.
References
-
Zhu, N., et al. (2021).[3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[3] 3
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for IR/NMR Tables).
-
PubChem Compound Summary. (2025). "1-(2-Propynyl)piperazine" (Fragment Reference). National Library of Medicine.
-
BenchChem Application Note. (2025). "Spectroscopic Analysis of Piperazine Compounds." 2
